Flobufen

Vue d'ensemble

Description

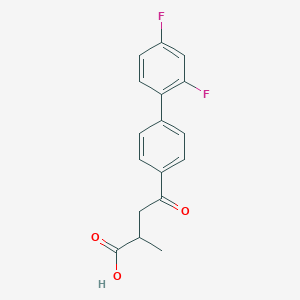

Le Flobufen est un médicament anti-inflammatoire non stéroïdien (AINS) de formule chimique C17H14F2O3 . Il est connu pour sa capacité à inhiber les enzymes cyclooxygénase (COX) et lipooxygénase, qui jouent un rôle dans le processus inflammatoire . Le this compound est utilisé pour traiter diverses affections inflammatoires, notamment les maladies rhumatismales .

Méthodes De Préparation

Le Flobufen peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique l'hydrogénation d'acides 2-substitués-4-oxo-2-alcènoïques à l'aide d'un complexe Rh/JosiPhos, ce qui conduit à la formation d'acides α-substitués-γ-cétoiques chiraux . Cette méthode est hautement chimio- et énantiosélective, offrant d'excellents rendements et une grande efficacité . Les méthodes de production industrielle impliquent généralement des processus d'hydrogénation similaires, optimisés pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le Flobufen subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Une réaction notable est sa biotransformation dans le foie, où il est métabolisé en 4-dihydrothis compound (DHF) et en d'autres métabolites . Les réactifs couramment utilisés dans ces réactions comprennent des catalyseurs d'hydrogénation tels que Rh/JosiPhos et des catalyseurs à base d'hydrure de nickel . Les principaux produits formés à partir de ces réactions sont des acides α-substitués-γ-cétoiques chiraux et du DHF .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les processus d'hydrogénation énantiosélective et de biotransformation . En biologie, il est utilisé pour étudier la stéréospécificité et la stéréosélectivité des voies métaboliques . En médecine, le this compound est utilisé pour traiter les affections inflammatoires telles que la polyarthrite rhumatoïde et l'arthrose .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des enzymes cyclooxygénase (COX) et lipooxygénase . Ces enzymes sont responsables de la conversion de l'acide arachidonique en prostaglandines et en leucotriènes, qui sont des médiateurs de l'inflammation . En inhibant ces enzymes, le this compound réduit la production de médiateurs inflammatoires, atténuant ainsi l'inflammation et la douleur . Les cibles moléculaires du this compound comprennent la COX-1, la COX-2 et la 5-lipooxygénase .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-inflammatory Properties

Flobufen is primarily used for its anti-inflammatory effects. It is effective in treating conditions such as arthritis and pain management due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that this compound exhibits a favorable pharmacokinetic profile, with rapid absorption and conversion to its active metabolite, 4-dihydrothis compound (DHF) .

1.2 Pain Relief

The analgesic properties of this compound make it suitable for managing acute and chronic pain conditions. Its efficacy has been compared with other NSAIDs, showing comparable results in pain relief while potentially offering a lower incidence of gastrointestinal side effects .

Biotransformation Studies

This compound undergoes extensive biotransformation in the liver, resulting in various metabolites that contribute to its pharmacological effects. Key findings from research include:

- Stereoselectivity : this compound has one chiral center, leading to stereoselective metabolism, which affects its therapeutic efficacy and safety profile. Studies on guinea pig hepatocytes revealed distinct metabolic pathways for different enantiomers of this compound .

- Metabolite Identification : The main metabolites identified include DHF and 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid (M17203). These metabolites have been shown to possess anti-inflammatory activity, suggesting that the therapeutic effects of this compound may be mediated through both the parent compound and its metabolites .

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for treating inflammatory conditions in livestock. Its biotransformation characteristics are essential for understanding its safety and efficacy in food-producing animals:

- Pharmacokinetics in Animals : Research has highlighted the differences in pharmacokinetics between species, emphasizing the need for species-specific dosing regimens .

- Impact on Food Safety : Understanding the metabolism of this compound in animals is crucial for ensuring that drug residues do not exceed permissible limits in food products .

Case Study 1: Clinical Efficacy in Humans

A clinical trial involving patients with osteoarthritis demonstrated that this compound provided significant pain relief compared to placebo, with a favorable safety profile noted over a six-month period .

Case Study 2: Veterinary Use in Cattle

In a study assessing the use of this compound in cattle suffering from inflammatory diseases, researchers found that treatment resulted in improved clinical signs and reduced inflammatory markers without significant adverse effects on liver function .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Rat) | Value (Guinea Pig) |

|---|---|---|

| Absorption | Rapid | Moderate |

| Mean Residence Time (MRT) | 7.2 hours | 6 hours |

| Clearance | 0.83 L/h | 0.75 L/h |

| Volume of Distribution (Vss) | 0.51-0.56 L/kg | 0.48-0.50 L/kg |

Table 2: Metabolites of this compound

| Metabolite | Structure | Activity |

|---|---|---|

| 4-Dihydrothis compound (DHF) | 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-hydroxybutanoic acid | Anti-inflammatory |

| M17203 | 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid | Moderate anti-inflammatory |

Mécanisme D'action

Flobufen exerts its effects by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby alleviating inflammation and pain . The molecular targets of this compound include COX-1, COX-2, and 5-lipoxygenase .

Comparaison Avec Des Composés Similaires

Le Flobufen est similaire à d'autres médicaments anti-inflammatoires non stéroïdiens (AINS) tels que l'ibuprofène, le diclofénac et le kétoprofène . Il est unique dans sa capacité à inhiber à la fois les enzymes COX et lipooxygénase . Cette double inhibition rend le this compound particulièrement efficace pour réduire l'inflammation et la douleur . Des composés similaires comprennent :

- Ibuprofène

- Diclofénac

- Kétoprofène

- Flurbiprofène

Le mécanisme d'inhibition double unique du this compound le distingue de ces autres AINS, qui inhibent principalement les enzymes COX .

Activité Biologique

Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article explores its metabolic pathways, pharmacological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.

This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid, is characterized by its unique biphenyl structure which contributes to its pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, resulting in several metabolites. The primary metabolic pathways include:

- Reduction to 4-hydroxythis compound : This is the major metabolite formed through the action of microsomal reductases, particularly cytochrome P-450 enzymes. The reduction process is facilitated by NADPH during anaerobic conditions .

- Formation of arylacetic acid : Another significant metabolite identified is arylacetic acid, which may contribute to its pharmacological effects .

Table 1: Key Metabolites of this compound

| Metabolite | Chemical Structure | Formation Pathway |

|---|---|---|

| This compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid | Parent compound |

| 4-Hydroxythis compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid | Reduction via microsomal enzymes |

| Arylacetic acid | (2',4'-difluorobiphenyl-4-yl)ethanoic acid | Metabolic transformation |

Pharmacological Effects

This compound has been studied for its anti-inflammatory properties using various experimental models:

- Carrageenan-induced Paw Edema : In studies involving rats, this compound demonstrated significant inhibition of paw edema induced by carrageenan, indicating strong anti-inflammatory activity .

- Adjuvant Arthritis Model : this compound showed efficacy in reducing symptoms in models of adjuvant arthritis, further supporting its use as an anti-inflammatory agent .

- Inhibition of Leukotriene B4 Formation : this compound also inhibits the formation of leukotriene B4 (LTB4), a potent inflammatory mediator, which contributes to its overall anti-inflammatory profile .

Table 2: Summary of Pharmacological Studies

| Study Type | Model Used | Main Findings |

|---|---|---|

| Carrageenan Paw Edema | Rat model | Significant reduction in edema |

| Adjuvant Arthritis | Rat model | Efficacy in reducing arthritis symptoms |

| Leukotriene B4 Inhibition | In vitro | Inhibition observed in rat polymorphonuclear cells |

Case Studies and Clinical Implications

Several studies have highlighted this compound's potential clinical applications:

- A study on guinea pig hepatocytes indicated that this compound's metabolism exhibits stereospecificity, which may influence its therapeutic efficacy and safety profile . This aspect is crucial for understanding how different enantiomers may behave differently in vivo.

- Research has shown that this compound can be effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to its dual action on COX enzymes and leukotriene synthesis .

Propriétés

IUPAC Name |

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVYIRIUOFLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874896 | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112344-52-2, 104941-35-7 | |

| Record name | Flobufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobufen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOBUFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.